

Ro 64-6198: A Technical Guide for ORL-1 Receptor Research

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Compound Name:	Ro 64-6198	
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Abstract

This technical guide provides an in-depth overview of **Ro 64-6198**, a potent and selective nonpeptide agonist for the Opioid Receptor-Like 1 (ORL-1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP). Due to its high affinity, selectivity, and systemic activity, **Ro 64-6198** has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the ORL-1 receptor system. This document details its pharmacological profile, the signaling pathways it modulates, comprehensive experimental protocols for its use, and a summary of its observed in vivo effects. The content is intended for researchers, scientists, and drug development professionals engaged in the study of opioid systems and related therapeutic areas.

Introduction to Ro 64-6198 and the ORL-1 Receptor

The ORL-1 receptor is a G-protein-coupled receptor (GPCR) that shares high structural homology with the classical opioid receptors (mu, delta, and kappa).[1][2] However, it does not bind traditional opioid ligands and is activated by its endogenous neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[1][3] The N/OFQ-ORL-1 system is implicated in a wide range of physiological processes, including pain modulation, anxiety, stress responses, and addiction.[2][4]

The development of selective ligands has been crucial for investigating this system. **Ro 64-6198**, chemically known as (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one, was one of the first systemically active, nonpeptide agonists



with high affinity and selectivity for the ORL-1 receptor.[2][5] Its ability to penetrate the brain makes it a powerful tool for both in vitro and in vivo research.[2]

Pharmacological Profile

Ro 64-6198 is distinguished by its subnanomolar affinity for the ORL-1 receptor and its significant selectivity over classical opioid receptors.[2][6] This selectivity is critical for isolating the effects of ORL-1 receptor activation from those of other opioid systems.

Binding Affinity and Selectivity

The compound's high affinity for the human ORL-1 receptor and its comparatively low affinity for mu (MOP), kappa (KOP), and delta (DOP) receptors underscore its utility as a selective research tool.[5][6] It displays over 100-fold selectivity for the ORL-1 receptor compared to the classical opioid receptors.[2][7][8]

Table 1: Ro 64-6198 Binding Affinity (Ki) at Opioid Receptors

Receptor Subtype	Ki Value (nM)	Reference
ORL-1 (NOP)	0.3 - 0.39	[5][6][9][10]
Mu (MOP)	36 - 52.4	[6][9][10]
Карра (КОР)	89.1 - 214	[6][9][10]

| Delta (DOP) | 1380 - 3787 |[6][9][10] |

Functional Activity

In functional assays, **Ro 64-6198** acts as a full and potent agonist at the ORL-1 receptor, with potency comparable to the endogenous ligand N/OFQ.[5][6][7] Its activity at other opioid receptors is significantly lower, where it acts as a low-potency partial agonist.[6]

Table 2: Ro 64-6198 Functional Potency (EC50/IC50) and Efficacy



Assay	Receptor	Potency (nM)	Efficacy	Reference
[³ ⁵ S]GTPyS Binding	ORL-1	EC50: 21 - 38.9	Full Agonist	[5][11]
cAMP Accumulation Inhibition	ORL-1	EC ₅₀ : 0.26 / IC ₅₀ : 32.4	Full Agonist (~80-90% inhibition)	[5][6]

| cAMP Accumulation Inhibition | Mu (MOP) | EC50: 89.1 | Partial Agonist (~30% inhibition) |[6] |

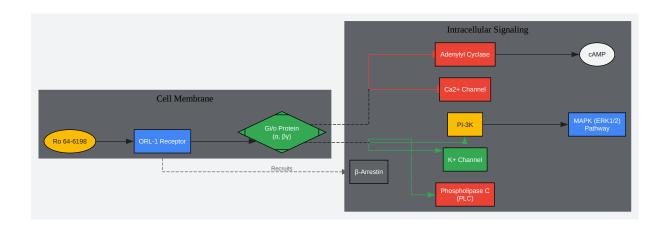
ORL-1 Receptor Signaling Pathways

Activation of the ORL-1 receptor by an agonist like **Ro 64-6198** initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G-proteins (Gi/o) to modulate downstream effectors.[7][12][13]

The primary signaling consequences include:

- Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP)
 levels.[7]
- Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca²⁺) channels.[7]
- Activation of Mitogen-Activated Protein Kinase (MAPK): The receptor can stimulate the MAPK (ERK1/2) pathway, a process mediated by the Gβγ subunit, PI-3K, and SOS, and is independent of Protein Kinase C (PKC).[7][12][13]
- Phospholipase C (PLC) Activation: Some studies suggest a link to the PLC/PKC pathway.[7]
- β-Arrestin Recruitment: Ro 64-6198 has been shown to recruit β-arrestin 2 and 3, which can mediate receptor desensitization and internalization.[11]





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Caption: ORL-1 receptor signaling cascade activated by **Ro 64-6198**.

Experimental Protocols & Workflows

The following sections provide generalized methodologies for key assays used to characterize **Ro 64-6198**. Researchers should optimize these protocols for their specific cell lines and equipment.

In Vitro Assay: Radioligand Binding

This assay determines the binding affinity (Ki) of **Ro 64-6198** by measuring its ability to compete with a radiolabeled ligand for binding to the ORL-1 receptor.

Methodology:

 Membrane Preparation: Homogenize cells or tissues expressing the ORL-1 receptor (e.g., HEK-293 or CHO cells stably transfected with human ORL-1) in a cold buffer (e.g., 50 mM

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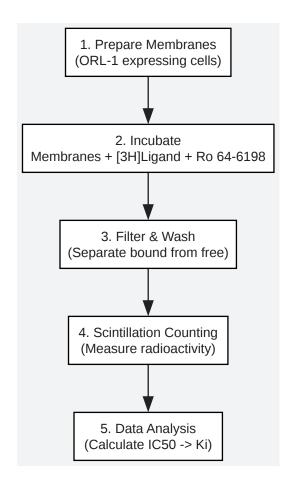




Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

- Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]N/OFQ), and varying concentrations of the competitor ligand (Ro 64-6198).
- Nonspecific Binding: Include control wells with a high concentration of a non-radiolabeled ligand (e.g., unlabeled N/OFQ) to determine nonspecific binding.
- Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of **Ro 64-6198**. Use nonlinear regression (one-site competition model) to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.





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Caption: Workflow for a competitive radioligand binding assay.

In Vitro Assay: [35S]GTPyS Binding

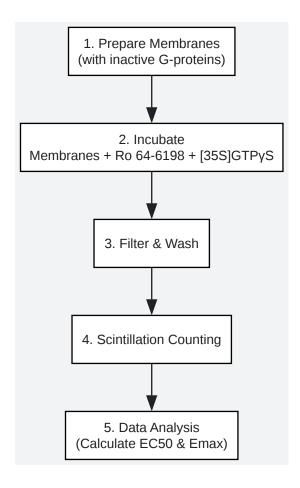
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35 S]GTP $_{\gamma}$ S, to G $_{\alpha}$ subunits following receptor stimulation.

Methodology:

- Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.
- Assay Buffer: Use an assay buffer containing MgCl₂, EDTA, NaCl, and GDP (to ensure G-proteins are in their inactive state).
- Assay Incubation: In a 96-well plate, combine the cell membranes, varying concentrations of Ro 64-6198, a fixed concentration of [35S]GTPyS, and GDP.



- Basal & Nonspecific Binding: Include wells with no agonist for basal activity and wells with excess unlabeled GTPyS for nonspecific binding.
- Incubation: Incubate the plates (e.g., 60 minutes at 30°C).
- Termination & Harvesting: Terminate the reaction and harvest the contents as described for the radioligand binding assay.
- Quantification: Measure radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding of [35S]GTPγS. Plot the stimulated binding (as a percentage above basal) against the log concentration of Ro 64-6198. Use a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.



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Caption: Workflow for a [35S]GTPyS functional binding assay.



In Vivo Assay: Elevated Plus Maze (Rodents)

This widely used behavioral test assesses anxiety-like behavior in rodents. Anxiolytic compounds like **Ro 64-6198** are expected to increase exploration of the "anxiogenic" open arms of the maze.

Methodology:

- Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two
 opposing arms enclosed by high walls.
- Animals: Use rats or mice, handled for several days prior to testing to reduce stress.
- Drug Administration: Administer **Ro 64-6198** (e.g., 0.3-3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a set time (e.g., 30 minutes) before the test.[5]
- Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for a set duration (e.g., 5 minutes).
- Data Collection: Use video tracking software to record and score key behaviors:
 - Time spent in the open arms and closed arms.
 - Number of entries into the open and closed arms.
 - Total distance traveled (as a measure of general locomotor activity).
- Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the
 percentage of time spent in the open arms and/or the percentage of open arm entries,
 without a significant change in total locomotor activity.

Summary of In Vivo Effects

Ro 64-6198 has been characterized in various preclinical animal models, demonstrating a range of effects primarily linked to the activation of ORL-1 receptors.

Table 3: Key In Vivo Preclinical Findings for Ro 64-6198



Effect	Species	Dose & Route	Key Findings	Reference
Anxiolytic-like	Rat	0.3 - 3.2 mg/kg, i.p.	Increased open arm exploration in elevated plus maze.	[5][11]
Anxiolytic-like	Mouse	1.0 mg/kg, i.p.	Reduced marble burying behavior.	[11]
Analgesic	Mouse	3 mg/kg, i.p.	Produced analgesia in hot plate and shock threshold tests.	[4]
Analgesic	Monkey	0.001 - 0.06 mg/kg, s.c.	Effective in models of acute and chronic pain without respiratory depression.	[4]
Antitussive	Guinea Pig	0.003 - 3.0 mg/kg, i.p.	Dose- dependently inhibited capsaicin- induced cough.	[9][10]
Motor Impairment	Mouse	0.3 - 3.0 mg/kg, i.p.	Caused dose- dependent effects on balance, motor coordination, and hypothermia.	[7][14]
Memory	Animal Studies	N/A	Has been shown to impair short-term memory.	[8]



| Addiction/Reward | Rat | N/A | Does not produce conditioned place preference, suggesting low abuse potential. |[8] |

It is important to note that while **Ro 64-6198** shows anxiolytic and, in some species, analgesic effects at lower doses, higher doses can produce side effects such as motor impairment and hypothermia.[7][14] These effects were absent in ORL-1 receptor knockout mice, confirming they are mediated by the target receptor.[4][14][15]

Conclusion

Ro 64-6198 is a potent, selective, and systemically active nonpeptide agonist of the ORL-1 receptor. Its well-defined pharmacological profile makes it an indispensable research tool for investigating the complex roles of the N/OFQ system. The data and protocols presented in this guide are intended to facilitate its effective use in both in vitro and in vivo experimental paradigms, ultimately contributing to a deeper understanding of ORL-1 receptor biology and its potential as a therapeutic target.

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